Sucralose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in methanol, alcohol; slightly soluble in ethyl acetate

Synonyms

Canonical SMILES

Isomeric SMILES

Sweet Taste Receptor Studies: Understanding Sweetness Perception

Sucralose serves as a valuable tool in understanding sweet taste perception due to its specific interaction with taste receptors. Its high sweetness intensity and lack of caloric content allow researchers to isolate and investigate the molecular mechanisms of sweet taste transduction. Studies have utilized sucralose to identify different types of sweet taste receptors and their roles in sweetness perception []. This knowledge can inform the development of novel sweeteners and treatments for taste disorders.

Gut Microbiome Research: Exploring Interactions with Gut Bacteria

Recent research delves into the potential interactions between sucralose and the gut microbiome. Studies suggest that sucralose consumption may alter the composition and function of gut bacteria []. While the long-term implications remain unclear, understanding these interactions is crucial for assessing the potential health effects of sucralose on various metabolic processes and gut health.

Drug Development and Delivery: Exploring Potential Applications

Sucralose's unique physicochemical properties, such as its high stability and solubility, have attracted interest in the field of drug development and delivery. Researchers explore its potential as a carrier molecule for drugs and bioactive compounds, aiming to improve their solubility, stability, and bioavailability. Additionally, sucralose's sweet taste could mask the bitterness of certain medications, improving patient compliance.

Diabetes Research: Investigating Metabolic Effects

Despite being non-caloric, sucralose's influence on blood sugar levels and insulin response is a subject of ongoing research. Studies have yielded mixed results, with some suggesting potential effects on glucose and insulin levels, while others indicate no significant impact []. Understanding these interactions is crucial for individuals with diabetes who rely on artificial sweeteners.

Toxicology and Safety Studies: Ensuring Consumer Safety

Extensive research has been conducted to evaluate the safety of sucralose for human consumption. Regulatory agencies worldwide have deemed it safe for general use based on numerous studies assessing its genotoxicity, carcinogenicity, and overall health effects []. However, ongoing research continues to investigate potential long-term effects and interactions with other dietary factors.

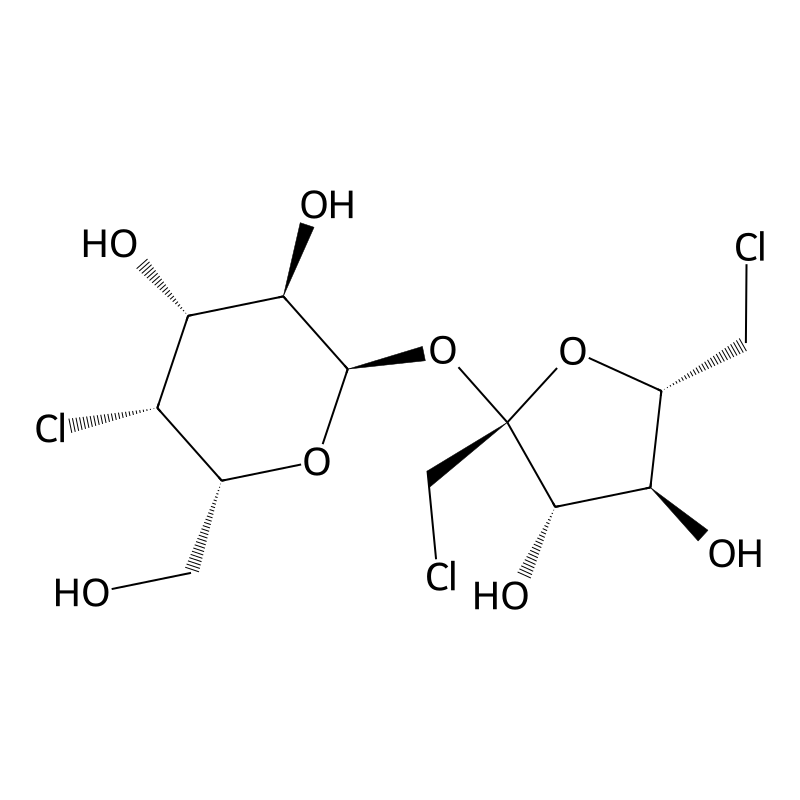

Sucralose is a synthetic sweetener derived from sucrose, known for its intense sweetness—approximately 600 times sweeter than table sugar. It is classified as a chlorinated disaccharide, specifically identified as 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside. The compound is produced through a selective chlorination process that replaces three hydroxyl groups in sucrose with chlorine atoms, resulting in a product that is not metabolized by the body, contributing negligible calories (14 kJ or 3.3 kcal per gram) . Sucralose is commonly marketed under the brand name Splenda and is widely used in food and beverage products as a sugar substitute.

Sucralose does not participate in the body's metabolic pathways. Its sweetness perception is due to its interaction with taste receptors on the tongue. The modified structure allows sucralose to bind to these receptors but prevents them from triggering the full sweetness response like sugar does. As a result, sucralose provides a sweet taste without contributing calories.

Major regulatory bodies like the FDA and the European Food Safety Authority (EFSA) consider sucralose safe for human consumption when consumed at recommended levels []. Extensive research has not shown significant adverse effects in healthy adults. However, some studies suggest sucralose may alter gut bacteria composition in animals []. More research is needed to understand the long-term effects on human gut health.

Limitations:

- This analysis focused on scientific research related to sucralose.

- The safety section primarily addressed human consumption. Industrial handling or large-scale exposure may require additional safety considerations.

- Chlorination of Sucrose: The primary reaction involves the replacement of specific hydroxyl groups in sucrose with chlorine atoms. This transformation alters the molecular structure significantly, rendering it non-caloric .

- Thermal Decomposition: At elevated temperatures (around 125 °C), sucralose begins to decompose, producing byproducts such as hydrogen chloride and potentially harmful chlorinated compounds . Studies indicate that heating sucralose can lead to the formation of polychlorinated aromatic hydrocarbons .

The synthesis of sucralose generally follows these steps:

- Protection of Hydroxyl Groups: Selective protection of hydroxyl groups in sucrose is performed using esters to prevent unwanted reactions during chlorination.

- Chlorination: Chlorinating agents are used to replace the protected hydroxyl groups with chlorine atoms.

- Deprotection and Hydrolysis: The protective groups are removed to yield the final product, sucralose .

This multi-step synthesis is essential for achieving the desired chemical structure while minimizing unwanted side reactions.

Sucralose is widely utilized in various applications due to its sweetness and stability:

- Food Industry: It is commonly used in beverages, baked goods, dairy products, and sauces as a sugar substitute.

- Pharmaceuticals: Sucralose serves as a sweetening agent in medications and dietary supplements.

- Consumer Products: It is also found in products like chewing gum and oral care items due to its non-cariogenic properties .

Studies have demonstrated that sucralose can influence various biological processes:

- Hormonal Changes: Ingestion of sucralose has been linked to alterations in insulin and glucagon-like peptide 1 levels .

- Microbial Effects: Research indicates potential changes in gut microbiota composition following sucralose consumption, which may have implications for digestive health .

- Genotoxicity: Recent studies highlight concerns regarding the genotoxic effects of certain metabolites like sucralose-6-acetate, which may lead to oxidative stress and inflammation .

Sucralose shares similarities with several other artificial sweeteners but remains unique due to its specific chemical modifications. Here are some comparable compounds:

| Compound | Sweetness Relative to Sucrose | Chemical Structure Characteristics |

|---|---|---|

| Aspartame | ~200 times sweeter | A dipeptide composed of phenylalanine and aspartic acid |

| Acesulfame Potassium | ~200 times sweeter | A potassium salt derived from acesulfame |

| Saccharin | ~300 times sweeter | A sulfonamide compound |

| Steviol Glycosides (e.g., Stevia) | ~50-300 times sweeter | Natural glycosides derived from the Stevia plant |

Sucralose's unique chlorination process differentiates it from these compounds, providing distinct metabolic pathways and stability under heat .

Membrane Order Disruption and Signaling Interference

Sucralose exposure fundamentally alters T-cell membrane organization, leading to a cascade of signaling disruptions that ultimately impair T-cell proliferation. Studies have demonstrated that sucralose shifts T-cell membranes to a lower order state, which is associated with reduced cellular responses [1] [2]. This membrane disorder effect is concentration-dependent, with higher concentrations of sucralose producing more pronounced alterations in membrane fluidity and organization [3].

The disruption of membrane order directly impacts the formation and function of lipid rafts, which are essential microdomains for T-cell receptor signaling. These specialized membrane regions concentrate signaling molecules in spatially and temporally dynamic patterns, providing crucial platforms for T-cell activation [4]. When sucralose alters membrane order, it interferes with the proper organization of these signaling platforms, leading to reduced efficiency in T-cell receptor-mediated responses.

Phospholipase C Gamma 1 Signaling Disruption

The primary molecular mechanism through which sucralose inhibits T-cell proliferation involves the disruption of phospholipase C gamma 1 (PLCγ1) signaling. Research has shown that sucralose-exposed T-cells exhibit a clear delay in PLCγ1 phosphorylation at early timepoints following T-cell receptor activation [2] [3]. This delay is critical because PLCγ1 activation is essential for cleaving phosphatidylinositol-4,5-bisphosphate into inositol-1,4,5-trisphosphate and diacylglycerol, both of which are crucial second messengers in T-cell activation.

The membrane order changes induced by sucralose correlate with reduced PLCγ1 clustering and decreased colocalization with T-cell receptor beta subunits on the cell surface [2]. This spatial disruption prevents efficient signal transduction, as PLCγ1 clustering has been demonstrated to be required for proper signal transduction. The average volume of PLCγ1 clusters decreases by approximately 42.9% in sucralose-treated cells compared to controls, indicating a significant impairment in the formation of functional signaling complexes.

Calcium Mobilization Impairment

Sucralose exposure results in significant impairment of intracellular calcium mobilization, a critical component of T-cell activation. The compound specifically affects T-cell receptor-dependent calcium flux, reducing the release of calcium from intracellular stores by approximately 30% compared to control conditions [2] [3]. This effect is particularly notable because it occurs without affecting the overall capacity of cells to store calcium, indicating that sucralose selectively disrupts the signaling pathways that trigger calcium release rather than affecting cellular calcium homeostasis.

The calcium mobilization defect is downstream of PLCγ1 activation and represents a direct consequence of the impaired phospholipase signaling. When T-cells are treated with ionomycin, which bypasses the T-cell receptor signaling pathway to directly induce calcium release, the inhibitory effects of sucralose on proliferation and cytokine production can be partially rescued [2]. This finding confirms that the primary target of sucralose action is the T-cell receptor signaling cascade rather than downstream cellular processes.

Dose-Dependent Effects on Proliferation

The inhibitory effects of sucralose on T-cell proliferation demonstrate clear dose-dependent characteristics. At concentrations of 0.5 millimolar, sucralose reduces both CD8+ and CD4+ T-cell proliferation by approximately 30% and 35%, respectively [1] [2]. Higher concentrations produce increasingly pronounced effects, with 2.0 millimolar sucralose reducing proliferation by up to 60-65% in both T-cell subsets.

The dose-dependent nature of these effects extends to the molecular level, with higher concentrations of sucralose producing longer delays in PLCγ1 phosphorylation and greater reductions in calcium flux. This concentration-response relationship suggests that the immunomodulatory effects of sucralose are directly related to the amount of compound present in the cellular environment, which has important implications for understanding the potential impact of different levels of sucralose consumption.

Cytokine Production Modulation in Lymphoid Tissue

Peyer's Patches Cytokine Response

Sucralose exposure significantly modulates cytokine production within Peyer's patches, which are critical lymphoid structures in the intestinal immune system. Research has demonstrated that chronic sucralose consumption leads to substantial alterations in both pro-inflammatory and regulatory cytokine production in these tissues [5] [6].

In Peyer's patches, sucralose exposure results in a complex pattern of cytokine modulation that varies with treatment duration. After six weeks of exposure, interleukin-6 production shows a modest reduction to 76.7% of control levels, while interleukin-17A production increases dramatically to 337% of control values [5] [6]. This pattern suggests that sucralose may initially suppress some inflammatory responses while simultaneously enhancing others, potentially reflecting different effects on distinct T-cell subsets within the Peyer's patches.

The effects become more pronounced with extended exposure. After twelve weeks of sucralose treatment, interleukin-6 production increases to 179% of control levels, while interleukin-17A production reaches 295% of control values [5] [6]. This temporal progression indicates that the immunomodulatory effects of sucralose are not static but evolve with continued exposure, potentially reflecting adaptive responses within the lymphoid tissue.

Lamina Propria Immune Responses

The lamina propria, which represents the connective tissue layer beneath the intestinal epithelium, shows distinct patterns of cytokine modulation in response to sucralose exposure. This tissue contains numerous immune cells that are critical for maintaining intestinal homeostasis and responding to luminal antigens [5] [6].

Sucralose exposure in the lamina propria results in more pronounced inflammatory responses compared to Peyer's patches. After six weeks of treatment, interleukin-6 production increases to 170% of control levels, while interleukin-17A production rises to 205% of control values [5] [6]. These increases suggest that sucralose may have differential effects on immune responses in different anatomical compartments of the intestinal immune system.

The inflammatory response intensifies with prolonged exposure. After twelve weeks of sucralose treatment, interleukin-6 production reaches 179% of control levels, while interleukin-17A production increases dramatically to 358% of control values [5] [6]. This pattern indicates that the lamina propria may be particularly sensitive to the pro-inflammatory effects of sucralose, potentially contributing to altered intestinal immune homeostasis.

Interferon Gamma Production Suppression

One of the most consistent effects of sucralose exposure is the suppression of interferon gamma production by T-cells. This cytokine is crucial for T-helper 1 and CD8+ effector T-cell responses, and its suppression has significant implications for cell-mediated immunity [1] [2] [7].

In vitro studies have demonstrated that sucralose exposure significantly decreases the polarization of both CD4+ and CD8+ T-cells toward interferon gamma-producing lineages [1] [2]. This effect is specific to sucralose and is not observed with other artificial sweeteners such as acesulfame potassium or sodium saccharin, suggesting that the mechanism is unique to sucralose's molecular structure or cellular interactions.

The suppression of interferon gamma production has been confirmed in multiple experimental models. In tumor-bearing mice, sucralose treatment results in dampened interferon gamma production by CD8+ effector T-cells when stimulated with tumor antigens [2]. Similarly, in bacterial infection models, sucralose exposure leads to significant decreases in the frequency and number of CD8+ T-cells producing interferon gamma [2]. These findings indicate that sucralose-induced suppression of interferon gamma production has functional consequences for immune responses against both malignant and infectious challenges.

Tissue-Specific Cytokine Patterns

The effects of sucralose on cytokine production show distinct tissue-specific patterns that reflect the different immune microenvironments within lymphoid tissues. While Peyer's patches show initial suppression of some cytokines followed by later increases, the lamina propria demonstrates more consistent inflammatory responses throughout the exposure period [5] [6].

These tissue-specific differences may reflect the distinct cellular compositions and functional roles of different lymphoid compartments. Peyer's patches contain organized lymphoid structures with distinct T-cell and B-cell zones, while the lamina propria contains a more diffuse collection of immune cells that are in direct contact with the intestinal epithelium. The different cytokine responses in these tissues suggest that sucralose may have varying effects on immune cells depending on their anatomical location and local microenvironment.

Dose-Dependent Effects on Innate Immune Surveillance

Concentration-Response Relationships

The immunomodulatory effects of sucralose demonstrate clear dose-dependent characteristics across multiple parameters of immune function. Studies have established that sucralose concentrations ranging from 0.1 to 2.0 millimolar produce progressively greater effects on immune cell responses, with threshold effects becoming apparent at concentrations above 0.25 millimolar [1] [2].

At the lowest tested concentration of 0.1 millimolar, sucralose produces minimal effects on T-cell proliferation, with reductions of only 5-8% compared to control conditions. However, as concentrations increase to 0.5 millimolar, the effects become more pronounced, with proliferation reductions of 30-35% in both CD4+ and CD8+ T-cell populations [1] [2]. At the highest tested concentration of 2.0 millimolar, proliferation is reduced by 60-65%, indicating a steep concentration-response relationship.

The dose-dependent nature of sucralose's effects extends beyond proliferation to include molecular signaling events. PLCγ1 phosphorylation delays increase progressively with higher sucralose concentrations, ranging from 0.5 minutes at 0.1 millimolar to 5.0 minutes at 2.0 millimolar [2]. Similarly, calcium flux reductions follow the same concentration-dependent pattern, with greater suppression observed at higher sucralose concentrations.

Acceptable Daily Intake Considerations

The immunomodulatory effects of sucralose become particularly relevant when considered in the context of established acceptable daily intake guidelines. The European Food Safety Authority has established an acceptable daily intake of 15 milligrams per kilogram of body weight per day, while the United States Food and Drug Administration has set a more conservative limit of 5 milligrams per kilogram of body weight per day [2] [8] [9].

In vivo studies using mice have demonstrated that sucralose consumption at levels equivalent to these acceptable daily intake recommendations produces measurable immunomodulatory effects [1] [2]. Mice given water containing 0.72 milligrams per milliliter of sucralose, which corresponds to the European Food Safety Authority acceptable daily intake level, showed reduced T-cell proliferation and altered immune responses in multiple experimental models.

The plasma concentrations of sucralose achieved in these studies, approximately 1 micromolar, are consistent with levels that can be achieved in humans following consumption of sucralose-containing foods and beverages [2]. This correspondence between experimental concentrations and physiologically relevant levels suggests that the immunomodulatory effects observed in laboratory studies may be relevant to human health under certain consumption patterns.

Selective Effects on Adaptive Immunity

One of the most notable characteristics of sucralose's immunomodulatory effects is their selective impact on adaptive immune responses while largely sparing innate immune function. Studies have demonstrated that sucralose exposure does not significantly affect the homeostatic levels of various innate immune cell populations, including CD11b+ myeloid cells, monocytes, neutrophils, and natural killer cells [1] [2].

Furthermore, sucralose does not impair the functional responses of innate immune cells. Bone marrow-derived macrophages cultured in sucralose-containing media show normal production of inflammatory cytokines such as interleukin-1 beta, interleukin-6, and interleukin-12p70 upon lipopolysaccharide stimulation [1] [2]. Similarly, dendritic cell subsets, including conventional type 1 and type 2 dendritic cells and plasmacytoid dendritic cells, maintain normal calcium flux responses to adenosine triphosphate stimulation in the presence of sucralose [2].

This selective targeting of adaptive immune responses may reflect the specific cellular and molecular mechanisms through which sucralose exerts its effects. The disruption of T-cell receptor signaling through membrane order changes and PLCγ1 inhibition appears to be specific to T-cells, while other immune cell types utilize different signaling pathways that are not affected by sucralose exposure.

Implications for Immune Surveillance

The dose-dependent suppression of T-cell responses by sucralose has important implications for immune surveillance against both malignant and infectious challenges. Studies have demonstrated that sucralose exposure reduces the ability of CD8+ T-cells to respond to tumor antigens and bacterial infections, potentially compromising the host's ability to eliminate abnormal or infected cells [2] [7].

In tumor models, sucralose treatment results in decreased CD8+ T-cell infiltration into tumors, reduced cytotoxic activity, and diminished interferon gamma production [2]. These effects enable increased tumor growth, suggesting that sucralose-induced immunosuppression may impair anti-tumor immune surveillance. Similarly, in bacterial infection models, sucralose exposure leads to reduced CD8+ T-cell responses and compromised bacterial clearance [2].

However, the same immunosuppressive effects that may impair anti-tumor and anti-microbial responses also show potential therapeutic benefits in autoimmune conditions. Studies have demonstrated that sucralose exposure can reduce T-cell-mediated autoimmune responses in models of type 1 diabetes and inflammatory bowel disease [2] [7]. This dual nature of sucralose's effects highlights the complex balance between beneficial and potentially harmful immunomodulatory activities, which may depend on the specific clinical context and individual patient characteristics.

Physical Description

Color/Form

Anhydrous crystalline form: orthorhombic, needle-like crystals

Syrup

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Appearance

Melting Point

UNII

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

(14)C-trichlorogalactosucrose (1 mg/kg; 100 uCi > 98% pure) was given orally dissolved in water to 8 normal, healthy male volunteers and blood, urine and feces collected for up to 5 days after the dose. The total recovery of (14)C-activity was 92.7% (range 87.8-99.2%) with most of the radioactivity 78.3% (range 69.4-89.6%) in the feces, and the remainder 14.4% (range 8.8-21.7%) in the urine. The plasma concentrations of (14)C-activity reached a peak at about 2 hr after the dose, with levels of (14)C equivalent to approximately 250 ng/mL of trichlorogalactosucrose. The plasma concentrations fell rapidly between 2 and 12 hr followed by a more gradual decrease until 72 hr by which time the levels of radioactivity were near or below the limit of accurate determination. The mean 'effective half-life' calculated on the basis of a mean residence time (MRT) of 18.8 hr gives a value of 13.0 hr.

Three male subjects given a single oral dose (1.11 mg/kg b.w., 0.3 uCi/kg) of trichlorogalactosucrose uniformly labelled with carbon-14 excreted an average of 13.5% of the radioactivity in urine and 82.1% in feces in 5 days. No (14)CO2 was detected in expired air collected during the initial 8 hours after dosing. Maximum levels of radioactivity in the blood occurred within 2-3 hours and in two of the subjects declined with a half-life of approximately 2.5 hours. Chromatographic examination of the 0-3 hours urines indicated the presence of only a single radioactive component.

After single oral doses of (14)C-trichlorogalactosucrose to non-pregnant and pregnant rabbits at a dose level of 10 mg/kg, radioactivity was excreted mainly in the feces. During 24 hours after dosing, a mean of 16.8% of the dose was excreted in the feces of non-pregnant animals, increasing to 31.8% during 48 hours and 54.7% during 120 hours. Excretion of radioactivity in the feces of pregnant rabbits was similar, with means of 27.8%, 43.0% and 65.2% of the dose excreted by this route during 24, 48 and 120 hours after dosing, respectively. Means of 5.3% and 4.2% dose were excreted in the feces of non-pregnant and pregnant rabbits respectively during 96-120 hours after dosing, indicating that excretion of radioactivity was not completed after 5 days, probably because of the coprophagic behavior of rabbits. During 24 hours, means of 8.3% and 8.6% of the dose were excreted in the urine of non-pregnant and pregnant rabbits, respectively. Mean totals of 22.3% (non-pregnant rabbits) and 21.5% (pregnant rabbits) of the dose was gradually excreted in the urine during 5 days after dosing. Radioactivity was still being excreted in the urine of rabbits (up to 2.9% dose) during 96-120 hours after dosing. Mean total recoveries of radioactivity from the urine and feces of non- pregnant and pregnant rabbits after 5 days accounted for 80.3% and 87.0% of the dose respectively. The dose not accounted for was presumably still to be excreted since a total of up to 8.4% of the dose was excreted during 96-120 hours after dosing. There were no notable differences in the absorption and excretion of single oral doses of (14)C-trichlorogalactosucrose between non-pregnant and pregnant rabbits.

For more Absorption, Distribution and Excretion (Complete) data for Sucralose (14 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Butylated_hydroxyanisole

Biological Half Life

Use Classification

Food Additives -> SWEETENER; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

Chlorinated sucrose derivative with enhanced sweetness

Compared with dilute sucrose solution, sucralose is about 600 times sweeter. The sweetness is perceived with a slight delay and a lasting effect, similar to aspartame, and generally considered of good quality.

Solid sucralose is not fully stable, and slowly releases HCl, with discoloration. In contrast, aqueous solutions are highly stable, and it is marketed in this form.